1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[221]hepta-2,5-diene is a chemical compound with the molecular formula C15H12Cl4O2 It is a member of the bicyclo[221]heptadiene family, characterized by its unique structure featuring a bicyclic ring system with multiple chlorine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene can be synthesized through a Diels-Alder reaction involving tetrachlorodimethoxycyclopentadiene and propargyl esters of the corresponding acids. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The optimal synthesis conditions involve the use of specific solvents and temperature control to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with appropriate reactants and catalysts. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Ru(III) to form ninhydrin derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other substituents under specific conditions.
Rearrangement: Acid-induced rearrangement can lead to the formation of substituted indenones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Ru(III), acids for rearrangement reactions, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include ninhydrin derivatives, substituted indenones, and various substituted bicyclo[2.2.1]heptadiene derivatives .
Scientific Research Applications
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene exerts its effects involves its interaction with molecular targets through its reactive chlorine and methoxy groups. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of various derivatives. The pathways involved include Diels-Alder reactions, oxidation, and rearrangement processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: This compound is similar in structure but contains additional chlorine atoms, leading to different chemical properties and reactivity.
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one: This compound has a similar bicyclic structure but differs in the position and number of chlorine and methoxy groups.
Uniqueness
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene is unique due to its specific arrangement of chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
832-11-1 |
---|---|
Molecular Formula |
C9H8Cl4O2 |
Molecular Weight |
290.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H8Cl4O2/c1-14-9(15-2)7(12)3-4-8(9,13)6(11)5(7)10/h3-4H,1-2H3 |
InChI Key |
AGYRMNNZHPAOKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C=CC1(C(=C2Cl)Cl)Cl)Cl)OC |
Origin of Product |
United States |
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